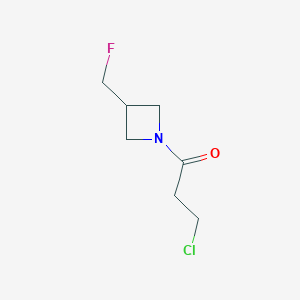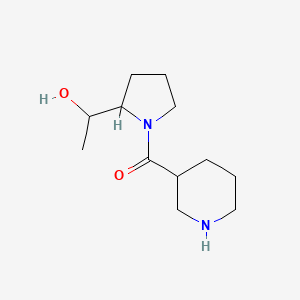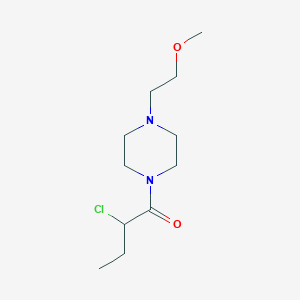![molecular formula C12H20ClNO2 B1477097 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2090849-91-3](/img/structure/B1477097.png)
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Overview
Description
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one: is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.74 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide under acidic or basic conditions.
Introduction of the Chlorine Atom: The next step involves the chlorination of the spirocyclic intermediate. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ketone Group: The final step involves the introduction of the ketone group through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out to convert the ketone group to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex spirocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential use in drug delivery systems due to its unique structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is not fully understood. its unique structure suggests that it may interact with specific molecular targets and pathways. The presence of the chlorine atom and the ketone group may allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[5.5]undecane: Lacks the chlorine atom and the ketone group, making it less reactive.
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one: Similar structure but with an additional carbon atom in the side chain.
Uniqueness:
- The presence of both the chlorine atom and the ketone group in 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one makes it more reactive and versatile in chemical reactions.
- Its unique spirocyclic structure provides it with distinct physical and chemical properties, making it valuable in various scientific research applications.
Properties
IUPAC Name |
3-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-7-4-11(15)14-8-3-6-12(10-14)5-1-2-9-16-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIOIXQLVKBWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















